molecular formula C21H20ClN3O3S2 B2922315 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 393838-35-2

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No. B2922315
CAS RN: 393838-35-2
M. Wt: 461.98
InChI Key: MMQQFZCUDYDHLH-LNVKXUELSA-N
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H20ClN3O3S2 and its molecular weight is 461.98. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Function Relationship in Cancer Therapy

Thiazolides, including compounds similar to "(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide," have shown promising results in cancer therapy. These compounds can induce apoptosis in colorectal tumor cells, highlighting their potential as anticancer agents. A study by Brockmann et al. (2014) discovered that thiazolides interact with the glutathione S-transferase of class Pi 1 (GSTP1), an enzyme overexpressed in various tumors, including colon carcinomas. This interaction is crucial for thiazolide-induced apoptosis, suggesting a novel mechanism of action against cancer cells independent of traditional chemotherapy agents. The research further indicates that modifications in the substituents of the benzene ring of thiazolides do not significantly affect their ability to induce apoptosis, whereas changes in the thiazole ring, such as the removal of the bromide atom, lead to a reduced capability to induce cell death in colon cancer cells (Brockmann et al., 2014).

Antimicrobial and Antiparasitic Applications

Thiazolides, a novel class of anti-infective drugs, have been effective against a broad spectrum of viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. Hemphill et al. (2012) discussed the broad-spectrum activities of thiazolides, including nitazoxanide, against helminths, protozoa, enteric bacteria, and viruses infecting humans and animals. The study emphasized the importance of the nitro group in activities against anaerobic or microaerophilic parasites and bacteria, while intracellular parasites and viruses are susceptible to non-nitro-thiazolides. These findings highlight the potential of thiazolides, including compounds structurally related to "(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide," in treating a wide range of infectious diseases through multiple mechanisms of action (Hemphill et al., 2012).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-4-12-25(13-5-2)30(27,28)17-9-6-15(7-10-17)20(26)23-21-24(3)18-11-8-16(22)14-19(18)29-21/h4-11,14H,1-2,12-13H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQQFZCUDYDHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide

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